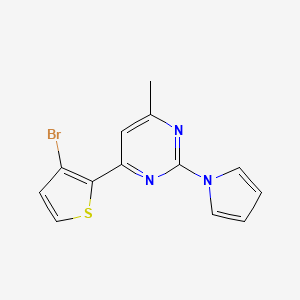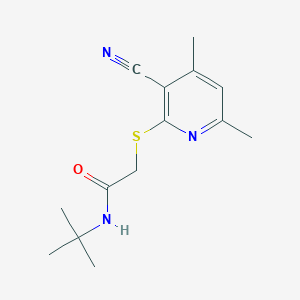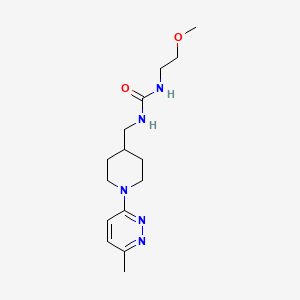![molecular formula C24H22N2O2 B2809801 2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide CAS No. 896362-92-8](/img/structure/B2809801.png)
2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylpiracetam (Phenotropil) is a racetam drug derived from Piracetam, where the only modification is the addition of a phenyl group to its structure . It appears to require much lower doses for similar properties and appears to have psychostimulatory effects .
Synthesis Analysis
The synthesis of similar compounds involves a transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids, followed by parallel amidation .Molecular Structure Analysis
Phenylpiracetam is the piracetam structure with an additional phenyl group attached to the pyrrolidone nucleus . Due to the chiral center at the fourth position of the pyrrolidinone ring, it can exist in an S or R isomer .Chemical Reactions Analysis
Phenylpiracetam is rapidly and well absorbed due to the enhanced lipophilicity . It exerts more anti-amnesiac, neuroprotective, and stimulatory effects than does piracetam .Physical And Chemical Properties Analysis
Phenylpiracetam is a derivative of piracetam that is touted for being more effective in its anti-amnesiac properties and also possessing psychostimulatory properties . The molecular formula of a similar compound, (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, is C12H13NO3, and its molecular weight is 219.24 .Aplicaciones Científicas De Investigación
- The compound has been explored in the synthesis of pH-dependent cobalt(II) frameworks. These frameworks exhibit different structures based on the pH conditions during their formation . For instance:
- The compound’s structure includes a biphenyl moiety. Biphenyl derivatives are widely used in organic synthesis, including the preparation of pharmaceuticals, agrochemicals, and functional materials .
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Organic Synthesis and Biphenyl Compounds
Safety And Hazards
Propiedades
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(15-18-11-13-20(14-12-18)19-7-3-1-4-8-19)25-21-16-24(28)26(17-21)22-9-5-2-6-10-22/h1-14,21H,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCZIDAIOSQXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3-chlorophenyl)-1-(mesitylmethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2809724.png)




![2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2809734.png)
![3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2809735.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanesulfonamide](/img/structure/B2809738.png)
![5-amino-N-(2-fluorophenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2809739.png)
![5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carbonyl]-1,2,5-dithiazepane](/img/structure/B2809740.png)
![2-bromo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2809741.png)